molecular formula C5H5BrN2O B180715 2-Amino-4-bromopyridin-3-ol CAS No. 114335-54-5

2-Amino-4-bromopyridin-3-ol

Cat. No. B180715
M. Wt: 189.01 g/mol
InChI Key: VHVGFRZWGORWHX-UHFFFAOYSA-N
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Patent
US04022897

Procedure details

The procedure of Example I-12 is followed with 2-amino-4 -bromo-3-pyridinol and chlorine to give 2-amino- 4-bromo-5-chloro-3-pyridinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[CH:5]=[CH:4][N:3]=1.[Cl:10]Cl>>[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([Br:9])[C:5]([Cl:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1O)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.